methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine
Description
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine is a tertiary amine featuring a piperidine ring substituted with a methyl group at position 1 and a 1-methylimidazole moiety at position 2. The methylamine group is attached to the C3 position of the piperidine ring via a methylene linker. This compound, often studied as a racemic mixture (rac-methyl derivative), combines three key structural elements:
- 1-Methylimidazole: A five-membered aromatic heterocycle with two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.
- Methylamine substituent: A simple alkylamine group that may influence solubility and pharmacokinetic properties.
The structural complexity of this compound makes it a candidate for diverse applications, including medicinal chemistry (e.g., receptor modulation) and materials science. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies .
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-9-16(11)3/h8-10,12-13H,4-7H2,1-3H3 |
InChI Key |
DTXKSRFYXPSZIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN(C1C2=CN=CN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine undergoes quaternization with alkyl halides under basic conditions. For example:
-
Methyl iodide reacts with the compound in the presence of NaHCO₃ to form quaternary ammonium salts.
-
Ethyl bromoacetate introduces ester-functionalized alkyl chains at the nitrogen center.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, NaHCO₃, THF | Quaternary ammonium salt | 85% | |
| N-Alkylation | BrCH₂COOEt, K₂CO₃ | Ester-functionalized derivative | 78% |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides :
-
Acetyl chloride in dichloromethane yields N-acetyl derivatives.
-
Benzoyl chloride produces bulkier aromatic amides under similar conditions.
| Acylating Agent | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AcCl | CH₂Cl₂, RT | Acetylated amine | 90% | |
| BzCl | CH₂Cl₂, 0°C → RT | Benzoylated amine | 82% |
Oxidation Reactions
The compound is susceptible to oxidation at the amine center:
-
Hydrogen peroxide in methanol oxidizes the tertiary amine to an N-oxide.
-
mCPBA (meta-chloroperbenzoic acid) provides higher selectivity for N-oxide formation.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ | MeOH, 50°C | N-Oxide | 75% | |
| mCPBA | CHCl₃, RT | N-Oxide | 88% |
Acid-Base Reactions
The imidazole ring (pKa ~6.95) and tertiary amine (pKa ~9.7) enable pH-dependent behavior:
-
Protonation occurs at the imidazole nitrogen under acidic conditions (pH <5).
-
Deprotonation of the imidazole ring requires strong bases like NaH.
| Condition | Site Affected | Outcome | Reference |
|---|---|---|---|
| HCl (pH 3) | Imidazole N | Protonation | |
| NaH, THF | Imidazole N | Deprotonation |
Cyclization and Coordination Chemistry
The imidazole moiety participates in metal coordination and heterocycle formation :
-
Forms stable complexes with Zn²⁺ and Cu²⁺ in aqueous ethanol.
-
Reacts with α,β-unsaturated ketones to form fused imidazo-piperidine systems.
| Reaction Partner | Conditions | Product | Reference |
|---|---|---|---|
| ZnCl₂ | EtOH/H₂O | Zn(II) complex | |
| Chalcone derivatives | DMF, 80°C | Tricyclic heterocycles |
Catalytic Hydrogenation
While the compound itself is not hydrogenated in studies, related piperidine derivatives undergo stereoselective hydrogenation using Pd/C or Raney Ni . This suggests potential for similar reactivity in structural analogs.
Key Reactivity Trends
-
Steric Effects : Bulky substituents on the piperidine ring slow alkylation kinetics.
-
Electronic Effects : Electron-withdrawing groups on the imidazole enhance oxidation rates.
-
pH Sensitivity : Reactivity shifts dramatically between neutral and acidic conditions due to protonation equilibria.
Scientific Research Applications
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of imidazole-containing compounds with biological systems.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues with Piperidine or Pyrrolidine Cores
Key Differentiation : The target compound’s combination of 1-methylimidazole and methylamine on a piperidine scaffold creates a compact, polar structure with balanced lipophilicity, distinguishing it from bulkier or more flexible analogs.
Heterocyclic Derivatives with Pyrazole/Imidazole Motifs
| Compound Name | Structure | Key Features | Biological/Chemical Relevance |
|---|---|---|---|
| 1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine | Pyrazole + imidazole-ethyl chain | Ethyl linker between pyrazole and imidazole. | Dual heterocycles may broaden bioactivity but increase synthetic complexity . |
| 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine | Pyrazole + thiazole substituent | Thiazole replaces imidazole; sulfur atom enhances electron density. | Potential for distinct interactions with sulfur-binding enzymes . |
| N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine | Benzimidazole + imidazole-propyl chain | Larger benzimidazole system. | Increased aromaticity may improve DNA intercalation properties . |
Key Differentiation : The target compound avoids extended linkers (e.g., propyl/ethyl chains) and larger aromatic systems, favoring a compact, metabolically stable architecture.
Alkyl-Substituted Amine Derivatives
Key Differentiation: The target compound’s direct methylamine attachment (vs.
Research Findings and Implications
- Biological Activity : Piperidine-imidazole hybrids are frequently explored for CNS targets (e.g., dopamine receptors) due to their ability to cross the blood-brain barrier . The methylamine group in the target compound may enhance binding to amine-sensitive receptors.
- Chemical Stability : The absence of hydrolyzable groups (e.g., esters, carbonyls) in the target compound suggests superior metabolic stability compared to analogs like 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine .
- Synthetic Accessibility : While simpler than benzimidazole derivatives , the target compound’s stereochemical complexity (racemic form) may necessitate chiral resolution for therapeutic applications .
Biological Activity
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine, also known by its CAS number 1498133-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 222.33 g/mol. Its structure features a piperidine ring substituted with an imidazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing imidazole and piperidine structures often exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The imidazole ring is particularly noted for its ability to disrupt microbial cell membranes.
- Anticancer Properties : Some derivatives of imidazole-piperidine compounds have been investigated for their anticancer activity. They may act as inhibitors of specific protein kinases involved in cancer progression, thereby hindering tumor growth.
- Neuropharmacological Effects : The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Research has indicated that such compounds may modulate neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical in metabolic pathways, impacting cellular processes.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission.
- Cell Signaling Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Neuropharmacological | Modulation of serotonin receptors |
Case Study 1: Antimicrobial Testing
In a recent study, this compound was tested against various bacterial strains using the microplate Alamar Blue assay. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Study 2: Anticancer Activity
Another research effort evaluated the compound's effects on human cancer cell lines. The study found that it effectively inhibited cell growth in specific lines associated with breast and lung cancer, suggesting potential as a chemotherapeutic agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
